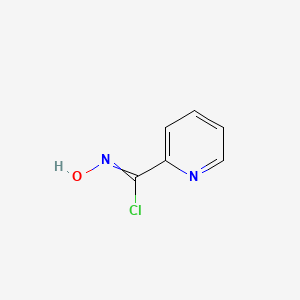

N-Hydroxypicolinimidoyl chloride

Description

BenchChem offers high-quality N-Hydroxypicolinimidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxypicolinimidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Instability Paradox: A Guide to the Solution-Phase Stability of Picolinimidoyl Chloride Derivatives

Abstract: Picolinimidoyl chlorides are highly valuable, reactive intermediates, pivotal in the synthesis of a new generation of pharmaceuticals and agrochemicals. Their utility, however, is intrinsically linked to their instability, particularly in solution. This guide provides an in-depth technical analysis of the factors governing the stability of picolinimidoyl chloride derivatives. We will explore the fundamental chemistry of the imidoyl chloride functional group, delineate the primary degradation pathways in solution, and offer a quantitative framework for understanding the influence of solvent, pH, temperature, and molecular structure. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these intermediates by mastering their solution-phase behavior. Detailed, field-tested protocols for stability assessment using HPLC and NMR are provided to empower rational experimental design and execution.

Introduction: The Double-Edged Sword of Reactivity

Picolinimidoyl chlorides, a subclass of N-heterocyclic imidoyl chlorides, have emerged as powerful building blocks in medicinal chemistry.[1] The pyridine ring imparts unique electronic properties and serves as a key pharmacophore in numerous bioactive molecules. These compounds are analogues of acyl chlorides and are typically employed as reactive intermediates in the synthesis of amidines, thioamides, and complex heterocyclic systems.[1] Their high electrophilicity, stemming from the electron-withdrawing nature of both the chlorine atom and the protonated pyridine nitrogen, is the very source of their synthetic utility and their inherent instability.[1]

Understanding and controlling the stability of picolinimidoyl chlorides in solution is not merely an academic exercise; it is a critical prerequisite for reproducible and scalable synthesis. Undesired degradation not only reduces yield but can also introduce complex impurity profiles, complicating purification and potentially compromising the integrity of biological assays. This guide aims to demystify the solution-phase behavior of these compounds, transforming stability from a perceived obstacle into a controllable experimental parameter.

The Chemistry of the Imidoyl Chloride Functional Group

The core of a picolinimidoyl chloride is the C(Cl)=N-R functional group. The carbon atom is sp² hybridized and highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] Unlike their more common acyl chloride cousins, the presence of the C=N double bond introduces geometric isomerism (E/Z) and a different electronic distribution.

The pyridine moiety plays a crucial role. The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which significantly enhances the electrophilicity of the imidoyl carbon, thereby increasing its reactivity and decreasing its stability.

Primary Decomposition Pathways in Solution

Picolinimidoyl chlorides are generally sensitive to heat and, most critically, to moisture.[1] When in solution, their decomposition is primarily dictated by the nature of the solvent and any dissolved nucleophiles or impurities.

Hydrolysis and Solvolysis

The most prevalent degradation pathway is reaction with protic solvents, such as water, alcohols, or amines.[1]

-

Hydrolysis: In the presence of water, picolinimidoyl chlorides rapidly hydrolyze to form the corresponding N-substituted picolinamides. This reaction is often autocatalytic, as the HCl generated can protonate the pyridine nitrogen, further activating the molecule towards nucleophilic attack.[1]

-

Solvolysis: In alcoholic solvents (e.g., methanol, ethanol), the corresponding imidates are formed.

The generally accepted mechanism for hydrolysis is a nucleophilic addition-elimination pathway.[2] For highly reactive substrates or in strongly ionizing solvents, a dissociative SN1-type mechanism involving a nitrilium ion intermediate may occur.[2][3]

Self-Condensation and Nitrile Formation

At elevated temperatures or under anhydrous conditions, imidoyl chlorides can undergo other decomposition reactions. If the nitrogen substituent has an α-proton, self-condensation can occur.[1] At higher temperatures, elimination of R-Cl can lead to the formation of the corresponding picolinonitrile.[1] For most solution-phase applications at ambient temperatures, these pathways are less significant than solvolysis.

Key Factors Governing Stability

The rate and extent of degradation are not fixed but are a function of several interconnected variables. A systematic understanding of these factors is essential for predictable synthesis.

| Factor | Influence on Stability | Rationale & Causality |

| Solvent Polarity | Decreases stability | Polar solvents, especially protic ones, stabilize the charged transition state of the nucleophilic attack, accelerating the solvolysis reaction.[3] |

| Solvent Nucleophilicity | Decreases stability | Protic solvents (water, alcohols) act as nucleophiles, directly participating in the degradation reaction. Even aprotic solvents like DMSO can contain trace water.[2] |

| pH | Highly pH-dependent | Acidic pH (<4): Stability may increase slightly as water's nucleophilicity is reduced, but the imidoyl chloride is fully protonated and highly activated. Neutral to Basic pH (>6): Stability decreases dramatically due to the presence of the more potent nucleophile, hydroxide (OH⁻).[4] |

| Temperature | Decreases stability | As with most chemical reactions, an increase in temperature increases the rate of decomposition according to the Arrhenius equation. Storage at low temperatures (-20°C) is crucial. |

| Substituents (on Pyridine Ring) | Variable | Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the imidoyl carbon, decreasing stability. Electron-donating groups (e.g., -OCH₃, -CH₃) can decrease electrophilicity, potentially increasing stability. |

| Substituents (on Imine Nitrogen) | Variable | Bulky alkyl or aryl groups can provide steric hindrance around the reaction center, slowing the approach of nucleophiles and thereby increasing kinetic stability. |

Quantitative Stability Assessment: Methodologies and Protocols

To move beyond qualitative observations, quantitative stability studies are necessary. The two most common and powerful techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design for a Stability Study

A typical stability study involves dissolving the picolinimidoyl chloride derivative in the solvent of interest at a known concentration and monitoring its disappearance and the appearance of degradation products over time.

Causality of Experimental Choices:

-

Inert Atmosphere: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

Anhydrous Solvents: Using high-purity, anhydrous solvents is critical to ensure that the observed degradation is due to the intended conditions (e.g., a specific amount of added water or a buffer component) and not uncontrolled contaminants.

-

Internal Standard: For quantitative NMR, a stable, non-reactive internal standard with a signal in a clear region of the spectrum is essential for accurate concentration measurements.

-

Temperature Control: A constant temperature must be maintained using a water bath, heating block, or the NMR probe's temperature controller, as reaction rates are highly temperature-dependent.

Protocol 1: Stability Monitoring by Reversed-Phase HPLC

This protocol outlines a stability-indicating assay, which is a method that can separate the parent compound from its degradation products.[5][6]

1. Method Development (Self-Validation):

- Objective: To ensure the analytical method can resolve the starting material from its primary degradant (the corresponding amide).

- Procedure:

- Prepare a solution of the picolinimidoyl chloride in acetonitrile.

- Prepare a separate solution of the expected hydrolysis product (the picolinamide).

- Intentionally hydrolyze a small sample of the picolinimidoyl chloride by adding a drop of water and letting it stand for 30 minutes.

- Analyze all three samples by RP-HPLC. The method is "stability-indicating" if baseline separation is achieved between the parent compound and the amide. A typical starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[7]

2. Kinetic Run:

- Materials: Anhydrous solvent of choice (e.g., acetonitrile with a defined water content), HPLC vials, Class A volumetric flasks, and pipettes.

- Procedure:

- Prepare a stock solution of the picolinimidoyl chloride derivative at a known concentration (e.g., 1 mg/mL) in the chosen solvent system at a controlled temperature (e.g., 25°C).

- Immediately after preparation, withdraw an aliquot, quench it by diluting in cold acetonitrile, and label it as the T=0 sample.

- At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw identical aliquots and quench them in the same manner.

- Analyze all samples by the validated stability-indicating HPLC method.

- Calculate the concentration of the remaining picolinimidoyl chloride at each time point relative to the T=0 sample.

- Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics, and the rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 2: Real-time Reaction Monitoring by ¹H NMR Spectroscopy

NMR provides a non-invasive way to monitor the reaction directly in the reaction tube.[8][9]

1. Sample Preparation (Self-Validation):

- Objective: To identify unique, well-resolved signals for the reactant and product(s) for accurate integration.

- Procedure:

- Acquire a ¹H NMR spectrum of the pure picolinimidoyl chloride in a deuterated anhydrous solvent (e.g., CD₃CN, d₆-DMSO).

- Acquire a ¹H NMR spectrum of the pure picolinamide hydrolysis product in the same solvent.

- Identify a characteristic, non-overlapping proton signal for both the reactant and the product. For example, a methyl group on the nitrogen substituent often provides a clean singlet that shifts upon hydrolysis.

2. Kinetic Run:

- Materials: Anhydrous deuterated solvent, NMR tube with a sealable cap, a stable internal standard (e.g., 1,3,5-trimethoxybenzene), microsyringe.

- Procedure:

- Prepare a solution of the internal standard in the deuterated solvent within an NMR tube.

- Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

- Acquire a spectrum of the solvent and internal standard.

- Using a microsyringe, inject a known amount of the picolinimidoyl chloride stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at set time intervals (e.g., every 2 minutes).

- Process the spectra. For each time point, integrate the characteristic signal of the reactant and the characteristic signal of the product.

- Calculate the molar ratio of reactant to product at each time point by normalizing the integrals to the constant integral of the internal standard.

- Plot the concentration of the reactant versus time and perform kinetic analysis as described for the HPLC method.

Practical Recommendations for Handling and Storage

Given their reactivity, proper handling is paramount for successful and safe use.

-

Storage: Store picolinimidoyl chlorides as solids in a desiccator at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

-

Handling: Always handle these compounds in a fume hood under an inert atmosphere (glovebox or Schlenk line). Use dry glassware and anhydrous solvents.

-

In-situ Generation: For particularly unstable derivatives, the most effective strategy is to generate the imidoyl chloride from the corresponding amide (e.g., using oxalyl chloride or thionyl chloride) and use it immediately in the next reaction step without isolation.[1]

Conclusion

Picolinimidoyl chloride derivatives are potent synthetic intermediates whose reactivity demands a thorough understanding of their solution-phase stability. Degradation is primarily driven by solvolysis, a process heavily influenced by solvent choice, pH, and temperature. By employing systematic quantitative methods like stability-indicating HPLC and real-time NMR monitoring, researchers can characterize the stability profile of a specific derivative. This knowledge empowers the rational design of reaction conditions, enabling chemists to minimize degradation, improve reaction yields, and ultimately harness the full synthetic potential of these versatile molecules.

References

-

Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. [Link]

-

Bentley, T. W., & Jones, R. O. (1998). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 3(1), 1-21. [Link]

-

Chem 21, Fall 2009. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. [Link]

-

D'Souza, M. J., et al. (2012). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. International Journal of Organic Chemistry, 2, 219-227. [Link]

-

ResearchGate. (n.d.). A series of 1H NMR spectra recorded during the hydrolysis of.... [Link]

-

Lee, I., et al. (2007). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 28(7), 1173-1177. [Link]

-

ResearchGate. (n.d.). (PDF) A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

-

Wikipedia. (n.d.). Imidoyl chloride. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-80. [Link]

-

PubMed. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr.HCl, IMes.HCl and IXy.HCl. [Link]

-

ResearchGate. (n.d.). Stability and organocatalytic efficiency of N-heterocyclic carbenes electrogenerated in organic solvents from imidazolium ionic liquids | Request PDF. [Link]

-

Keceli, G., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry, 52(42), 7387-7396. [Link]

-

National Institutes of Health. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. [Link]

-

Royal Society of Chemistry. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

-

Beilstein Journals. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]

-

Beilstein Journals. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes. [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk an. [Link]

-

MDPI. (n.d.). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. [Link]

Sources

- 1. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

Reactivity profile of N-Hydroxypicolinimidoyl chloride as a nitrile oxide precursor

Topic: Reactivity profile of N-Hydroxypicolinimidoyl chloride as a nitrile oxide precursor Content Type: In-depth technical guide.

Executive Summary

N-Hydroxypicolinimidoyl chloride (also known as N-hydroxy-2-pyridinecarboximidoyl chloride) is a critical synthetic intermediate used to generate 2-pyridinecarbonitrile oxide in situ. This transient 1,3-dipole is a cornerstone in the synthesis of isoxazole and isoxazoline pharmacophores, particularly in fragment-based drug discovery (FBDD) where the pyridine moiety serves as a privileged scaffold.

This guide details the reactivity profile, kinetic considerations, and validated experimental protocols for leveraging this precursor in 1,3-dipolar cycloadditions. It addresses the specific challenges posed by the electron-deficient pyridine ring, including dimerization kinetics and regioselectivity control.

Part 1: Mechanistic Foundations

The Precursor-Dipole Relationship

N-Hydroxypicolinimidoyl chloride is a stable, solid precursor. It does not react as a dipole itself but serves as a "storage form" for the reactive nitrile oxide. The transformation is triggered by base-mediated dehydrohalogenation.[1]

-

Precursor: N-Hydroxypicolinimidoyl chloride (Stable, crystalline solid).

-

Trigger: Weak organic base (e.g., Triethylamine, DIPEA).

-

Reactive Species: 2-Pyridinecarbonitrile oxide (Unstable, prone to dimerization).

Electronic Influence of the Pyridine Ring

Unlike phenyl-substituted nitrile oxides, the 2-pyridyl group is strongly electron-withdrawing. This has two major consequences for reactivity:

-

Increased Electrophilicity: The LUMO energy of the nitrile oxide is lowered, accelerating reaction rates with electron-rich dipolarophiles (e.g., enamines, vinyl ethers).

-

Accelerated Dimerization: The electrophilic nature of the dipole makes it highly susceptible to nucleophilic attack by another molecule of nitrile oxide, leading to rapid formation of 3,4-di(2-pyridyl)furoxan.

Pathway Visualization

The following diagram illustrates the generation of the dipole and the competing pathways (Cycloaddition vs. Dimerization).

Caption: Mechanistic bifurcation showing the competition between productive cycloaddition (

Part 2: The Reactivity Profile

Regioselectivity

In [3+2] cycloadditions with terminal alkynes, N-hydroxypicolinimidoyl chloride derived dipoles exhibit high regioselectivity, typically favoring the 3,5-disubstituted isoxazole (>95:5 ratio).

| Dipolarophile Type | Major Product | Dominant Interaction |

| Terminal Alkyne | 5-substituted isoxazole | Steric & Electronic (LUMOdipole - HOMOalkyne) |

| Styrene | 5-substituted isoxazoline | Electronic |

| Electron-Deficient Alkene | Mixture (5-sub / 4-sub) | Lower FMO gap overlap |

Stability & Dimerization (The Furoxan Trap)

The dimerization of 2-pyridinecarbonitrile oxide is second-order with respect to the nitrile oxide concentration.

-

Implication: High instantaneous concentrations of the nitrile oxide favor dimerization over cycloaddition.

-

Control Strategy: To maximize yield, the concentration of the nitrile oxide must be kept low relative to the dipolarophile. This is achieved via slow addition of the base to a mixture of the precursor and the dipolarophile.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of N-Hydroxypicolinimidoyl Chloride

Note: This precursor is often prepared from picolinaldehyde oxime.

Reagents: Picolinaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF (0.5 M). Procedure:

-

Dissolve picolinaldehyde oxime in DMF at 25°C.

-

Add NCS portion-wise (exothermic reaction).

-

Monitor via TLC (Hexane/EtOAc 3:1). The oxime spot (polar) will disappear, replaced by the less polar chlorooxime spot.

-

Validation: Take an aliquot, add excess water. If a precipitate forms that does not dissolve in base immediately (but dissolves over time with yellowing), the chlorooxime is formed.

-

Workup: Dilute with water, extract with Et2O, wash with brine. Caution: Do not heat the solid above 50°C.

General Procedure for 1,3-Dipolar Cycloaddition

This protocol uses the "Slow Addition" technique to suppress dimerization.

Reagents:

-

N-Hydroxypicolinimidoyl chloride (1.0 eq)

-

Dipolarophile (Alkyne/Alkene) (1.2 - 1.5 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Workflow:

-

Setup: Dissolve the Precursor and Dipolarophile in DCM (0.2 M concentration relative to precursor). Cool to 0°C.[2]

-

Base Addition: Dissolve TEA in a small volume of DCM. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

-

Why? Keeps steady-state concentration of nitrile oxide low (

M), favoring reaction with the excess dipolarophile (

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Checkpoint: Check TLC. A fluorescent spot near the solvent front often indicates Furoxan dimer (undesired). The isoxazole product usually runs slightly lower than the dimer but higher than the precursor.

-

Quench: Wash with 1N HCl (to remove pyridine byproducts and excess TEA), then NaHCO3.

Troubleshooting Logic

Caption: Diagnostic logic for optimizing cycloaddition yields.

Part 4: Applications in Medicinal Chemistry

The 3-(2-pyridyl)isoxazole scaffold is a bioisostere for biaryl systems and is found in various kinase inhibitors and GPCR ligands.

-

Scaffold Hopping: Replacing a 1,2,4-oxadiazole with a 3-(2-pyridyl)isoxazole often improves metabolic stability (microsomal stability) due to the removal of the labile O-N bond found in some other heterocycles.

-

Fragment Linking: The reaction is "Click-like" (high yield, modular), making it ideal for linking a pyridine-based fragment to a core scaffold via an alkyne linker.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

-

Dondoni, A., & Perrone, D. (2008).[7] Synthesis of 1,2,4-Oxadiazoles and Isoxazoles. Comprehensive Heterocyclic Chemistry III. Link

-

Vyas, D. J., et al. (2012). In Situ Generation of Nitrile Oxides from Hydroximoyl Chlorides. Organic Letters. Link

-

Mendel, D. E., et al. (2016). Optimization of Nitrile Oxide Cycloadditions for DNA-Encoded Library Synthesis. ACS Combinatorial Science. Link

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. Mechanochemical Dimerization of Aldoximes to Furoxans [mdpi.com]

Functional Group Tolerance of N-Hydroxypicolinimidoyl Chloride Reagents: A Technical Guide

Topic: Functional group tolerance of N-Hydroxypicolinimidoyl chloride reagents Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Reagent Profile[1][2]

N-Hydroxypicolinimidoyl chloride (also known as N-hydroxy-2-pyridinecarboximidoyl chloride) is a specialized imidoyl halide reagent primarily employed as a precursor to 2-pyridyl nitrile oxides . These transient 1,3-dipoles are pivotal in the synthesis of 3-(2-pyridyl)isoxazoles and isoxazolines via [3+2] cycloaddition reactions.

In medicinal chemistry, this reagent provides a robust vector for installing the pyridine-isoxazole pharmacophore—a scaffold found in various kinase inhibitors, epigenetic modulators (e.g., KDM5A inhibitors), and GPCR ligands (e.g., mGluR4).

Core Chemical Identity[1]

-

IUPAC Name: N-Hydroxy-2-pyridinecarboximidoyl chloride

-

Structure: Pyridine ring substituted at the C2 position with a chloroxime group [–C(Cl)=N–OH].

-

Reactive Species: Generates 2-pyridyl nitrile oxide in situ upon treatment with a mild base (e.g., Et₃N).

-

Primary Application: 1,3-Dipolar Cycloaddition (Click Chemistry) with alkynes or alkenes.

Mechanistic Underpinnings[3]

Understanding the functional group tolerance of this reagent requires dissecting the mechanism of nitrile oxide generation and consumption. The reaction proceeds through a dehydrohalogenation pathway followed by a concerted cycloaddition.

The Activation Pathway

The N-hydroxypicolinimidoyl chloride is stable at room temperature but latent. The addition of a base (typically Triethylamine or DIPEA) effects the 1,3-elimination of HCl, generating the reactive nitrile oxide species.

Competing Pathways (The Tolerance Bottleneck)

The functional group tolerance is dictated by the lifetime of the nitrile oxide and its susceptibility to nucleophiles versus dipolarophiles.

-

Desired Path: Reaction with dipolarophile (alkyne/alkene)

Isoxazole/Isoxazoline. -

Dimerization (Side Reaction): Self-reaction to form furoxans (1,2,5-oxadiazole-2-oxides). This occurs if the dipolarophile is unreactive or if the concentration of nitrile oxide is too high (requires slow addition).

-

Nucleophilic Attack: Strong nucleophiles (free amines, thiols) can attack the nitrile oxide carbon, leading to amidoximes or thiohydroximates.

Figure 1: Mechanistic pathway of N-Hydroxypicolinimidoyl chloride activation and competing reaction manifolds.

Functional Group Tolerance Profile

The reagent exhibits a moderate-to-high tolerance profile, particularly suitable for late-stage functionalization, provided that strong nucleophiles are masked.

Compatible Functional Groups

These groups remain inert during the base-mediated generation of the nitrile oxide and the subsequent cycloaddition.

| Functional Group Class | Specific Examples | Mechanistic Notes |

| Halides | Aryl-Cl, Aryl-Br, Aryl-I, Alkyl-F | Inert to weak bases and 1,3-dipoles. Compatible with subsequent Pd-catalyzed couplings. |

| Esters & Amides | -COOMe, -COOtBu, -CONR₂ | Stable. The nitrile oxide is not electrophilic enough to attack esters/amides under standard conditions. |

| Ethers | Aryl ethers, THP, MOM, Benzyl | Completely inert. |

| Protected Amines | -NHBoc, -NHCbz, -NFmoc | Critical: Carbamate protection prevents nucleophilic attack on the nitrile oxide. |

| Boronic Acids/Esters | -B(OH)₂, -Bpin | Tolerated (see Ref [4]). Allows for orthogonal Suzuki couplings post-cycloaddition. |

| Aldehydes/Ketones | -CHO, -C(O)R | Generally tolerated, though highly activated aldehydes may undergo competitive aldol-type side reactions with the base. |

| Nitriles | -CN | Inert (unless activated and capable of competing as a dipolarophile, which is rare). |

Incompatible / Sensitive Groups

These groups require protection or specific protocol modifications (e.g., reverse addition, pH control).

| Functional Group Class | Interaction / Failure Mode | Mitigation Strategy |

| Free Amines (1°/2°) | Act as nucleophiles attacking the nitrile oxide to form amidoximes. Can also act as bases, altering reaction kinetics. | Mandatory Protection: Use Boc, Cbz, or Acetyl groups. |

| Free Thiols (-SH) | Rapid nucleophilic attack or oxidation. | Protect as thioethers or disulfides. |

| Carboxylic Acids | Deprotonation by the base consumes the reagent needed for dehydrohalogenation. | Protect as esters (Me, Et, tBu). |

| Strained Alkenes | If present elsewhere in the molecule, they may compete with the desired dipolarophile. | Ensure the target alkyne/alkene is the most reactive dipole acceptor. |

| Active Hydrogens | Highly acidic protons (e.g., 1,3-dicarbonyls) may interfere with the base. | Use a non-nucleophilic base or protect.[1] |

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the synthesis of a 3-(2-pyridyl)isoxazole from a terminal alkyne. It incorporates a slow-addition technique to minimize dimerization, ensuring high fidelity.

Reagents

-

Substrate: Terminal Alkyne (1.0 equiv)

-

Reagent: N-Hydroxypicolinimidoyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (Et₃N) (1.2 – 1.5 equiv)

-

Solvent: DCM, DMF, or THF (Anhydrous)

Step-by-Step Methodology

-

Preparation of Dipolarophile Solution: Dissolve the terminal alkyne (1.0 equiv) in anhydrous solvent (DCM or DMF, 0.2 M concentration) in a round-bottom flask. Add Triethylamine (1.5 equiv).

-

Checkpoint: Ensure the solution is clear and under an inert atmosphere (N₂ or Ar).

-

-

Reagent Activation (Slow Addition): Dissolve N-Hydroxypicolinimidoyl chloride (1.2 equiv) in a separate volume of solvent.

-

Critical Step: Add this solution dropwise to the alkyne/base mixture over 30–60 minutes using a syringe pump or addition funnel.

-

Reasoning: Keeping the instantaneous concentration of the nitrile oxide low favors the bimolecular reaction with the alkyne over the bimolecular self-dimerization (furoxan formation).

-

-

Reaction Monitoring: Stir at room temperature (20–25 °C). Monitor by TLC or LC-MS.

-

Target: Disappearance of the imidoyl chloride (often visible by UV) and appearance of the isoxazole product.

-

Duration: Typically 2–12 hours. Heating to 50–70 °C may be required for sterically hindered alkynes.

-

-

Work-up: Quench with water. Extract with EtOAc or DCM. Wash with brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.[1] The isoxazole is typically less polar than the furoxan dimer byproduct.

-

Figure 2: Optimized experimental workflow for minimizing dimerization and maximizing yield.

Case Studies & Performance Data

The following data summarizes the reagent's performance across varying electronic and steric environments, synthesized from literature precedents involving similar imidoyl chloride systems.

| Substrate Type | Dipolarophile | Conditions | Yield (%) | Tolerance Note |

| Aryl Alkyne | Phenylacetylene | Et₃N, DCM, RT | 85–95% | Excellent. Standard benchmark. |

| Electron-Deficient | Ethyl Propiolate | Et₃N, THF, RT | 70–80% | Good. Regioselectivity favors 3,5-isomer. |

| Steric Bulk | tert-Butylacetylene | Et₃N, Reflux | 50–65% | Moderate. Requires heat; slower kinetics increase dimerization risk. |

| Boronic Acid | 3-Ethynylphenylboronic acid | Et₃N, Acetone, RT | 60–75% | Good. Boronic acid remains intact [Ref 4]. |

| Protected Amine | N-Boc-propargylamine | Et₃N, DCM, RT | 80–90% | Excellent. Free amine would fail. |

Troubleshooting & Optimization

-

Issue: Low Yield / High Dimer Formation.

-

Issue: Incomplete Conversion.

-

Issue: Regioisomer Mixtures.

-

Insight: Terminal alkynes typically yield >95:5 ratio of 3,5- to 3,4-isoxazole. Internal alkynes often yield mixtures.

-

Fix: Use steric bulk on the alkyne to direct regioselectivity.

-

References

-

Key Organics. (2017). Safety Data Sheet: N-Hydroxypicolinimidoyl chloride. Retrieved from

-

Vertex Pharmaceuticals. (2011). Compounds useful as allosteric modulators of mGluR4 receptor activity. WO 2011/100614. Retrieved from

-

Sideri, I. K., et al. (2021).[3] Electrocatalytic Isoxazoline–Nanocarbon Metal Complexes. Journal of the American Chemical Society, 143(42), 17344-17347.[3] Retrieved from

-

Constellation Pharmaceuticals. (2015). Therapeutic compounds and uses thereof (KDM5A Inhibitors). US 2015/0065522 A1. Retrieved from

Sources

Methodological & Application

Synthesis of 3-(2-pyridyl)-1,2,4-oxadiazoles using N-Hydroxypicolinimidoyl chloride

Application Note: Precision Synthesis of 3-(2-Pyridyl)-1,2,4-Oxadiazoles via N-Hydroxypicolinimidoyl Chloride

Executive Summary

The 3-(2-pyridyl)-1,2,4-oxadiazole scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability and lipophilicity. It is a core component in various GPCR ligands and anti-infective agents (e.g., Ataluren analogs).

This Application Note details a robust, scalable protocol for synthesizing this scaffold using

Key Advantages of This Protocol:

-

Regiocontrol: Exclusively yields the 3-(2-pyridyl) isomer.

-

Versatility: Compatible with electron-poor and electron-rich nitrile dipolarophiles.

-

Scalability: Avoids the use of unstable gaseous chlorine by utilizing N-Chlorosuccinimide (NCS).

Mechanistic Foundation

The synthesis relies on a 1,3-Dipolar Cycloaddition .[1][2][3][4][5] The process involves two distinct electronic events:

-

Dipole Generation: Base-mediated dehydrohalogenation of

-Hydroxypicolinimidoyl chloride generates the reactive 2-pyridyl nitrile oxide in situ. -

Cycloaddition: The nitrile oxide (1,3-dipole) reacts with a nitrile (dipolarophile) across the C

N triple bond.[1]

Critical Challenge: Nitrile oxides are unstable species prone to dimerization, forming 3,4-bis(2-pyridyl)furoxan. To suppress this side reaction, the concentration of the free nitrile oxide must be kept low relative to the dipolarophile (nitrile).

Figure 1: Mechanistic pathway highlighting the competition between productive cycloaddition and furoxan dimerization.

Experimental Protocols

Protocol A: Synthesis of N-Hydroxypicolinimidoyl Chloride

Precursor Preparation

This step converts 2-pyridinealdoxime into the imidoyl chloride using N-Chlorosuccinimide (NCS). This solid reagent is safer and easier to handle than chlorine gas.

Reagents:

-

2-Pyridinealdoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (anhydrous, 5 mL/mmol)

Procedure:

-

Dissolution: Dissolve 2-pyridinealdoxime in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting oxime is more polar than the chloride product.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Purification: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Stability Note: The resulting solid is moderately unstable. Store at -20°C if not used immediately.

-

Protocol B: The [3+2] Cycloaddition (Library Synthesis)

Core Synthesis Step

This protocol uses a "Slow Addition" technique to minimize dimerization.

Reagents:

- -Hydroxypicolinimidoyl chloride (1.0 equiv)

-

Nitrile (R-CN) (3.0 – 5.0 equiv) [Note: Excess nitrile acts as solvent/co-solvent]

-

Triethylamine (TEA) (1.2 equiv)

-

Toluene (anhydrous)

-

Zinc Chloride (ZnCl₂) (0.1 equiv) [Optional: Lewis Acid Catalyst for unreactive nitriles]

Procedure:

-

Setup: In a flame-dried flask under Argon, dissolve the Nitrile (R-CN) and ZnCl₂ (if using) in anhydrous Toluene. Heat to reflux (110°C).

-

Reagent Preparation: Dissolve

-Hydroxypicolinimidoyl chloride in a minimal amount of Toluene (or THF if solubility is poor). -

Slow Addition (Critical): Using a syringe pump, add the Imidoyl Chloride solution AND the Triethylamine (in separate syringes or mixed immediately prior if stable) to the refluxing nitrile solution over 2–4 hours .

-

Why: Keeping the instantaneous concentration of the nitrile oxide low favors reaction with the excess nitrile (R-CN) over self-reaction (dimerization).

-

-

Completion: After addition, reflux for an additional 2–6 hours. Monitor by LC-MS for the disappearance of the imidoyl chloride (m/z [M+H]+).

-

Workup: Cool to room temperature. Remove solvent/excess nitrile under reduced pressure (if R-CN is volatile). If R-CN is non-volatile, perform column chromatography directly.

-

Purification: Flash chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient. The 1,2,4-oxadiazole is typically less polar than the furoxan byproduct.

-

Data Analysis & Quality Control

Diagnostic NMR Signals

Successful formation of the 3-(2-pyridyl)-1,2,4-oxadiazole ring is confirmed by specific shift changes.

| Position | Signal Type | Typical Shift ( | Diagnostic Feature |

| Pyridine C-6 | Doublet | 8.6 – 8.8 | Deshielded by adjacent N |

| Pyridine C-3 | Doublet | 8.1 – 8.3 | Shifted downfield due to oxadiazole ring current |

| Oxadiazole C-5 | Quaternary C | 170 – 180 (¹³C NMR) | Characteristic of 5-substituted oxadiazole |

| Oxadiazole C-3 | Quaternary C | 164 – 168 (¹³C NMR) | Attached to Pyridine |

Yield Optimization Table (Solvent Effects)

| Solvent | Temperature | Base | Typical Yield | Notes |

| Toluene | 110°C | TEA | 65-85% | Standard. Best for thermally stable nitriles. |

| THF | 66°C | TEA | 40-60% | Lower temp reduces yield; good for volatile nitriles. |

| Diglyme | 160°C | DIPEA | 70-90% | High temp drives sluggish reactions (steric bulk). |

| EtOH/H₂O | 25-50°C | NaHCO₃ | <30% | Not recommended. High dimerization risk. |

Troubleshooting & Optimization

Issue: Low Yield / High Furoxan Dimer

-

Cause: The nitrile oxide concentration was too high.

-

Solution: Increase the dilution of the reaction. Slow down the addition rate of the base/imidoyl chloride. Increase the equivalents of the dipolarophile (nitrile).

Issue: Unreactive Nitrile (R-CN)

-

Cause: Electron-rich nitriles (e.g., alkyl nitriles) are poor dipolarophiles compared to electron-deficient ones.

-

Solution: Add 10-20 mol% ZnCl₂ or BF₃·OEt₂ . The Lewis acid coordinates to the nitrile nitrogen, lowering the LUMO energy and accelerating the cycloaddition [1].

Issue: Hydrolysis of Imidoyl Chloride

-

Cause: Wet solvents or wet DMF in Step 1.

-

Solution: Ensure all solvents are anhydrous. The imidoyl chloride can hydrolyze back to the amide or hydroxamic acid if water is present.

Workflow Visualization

Figure 2: Step-by-step workflow from commercially available aldoxime to final library compound.

References

-

Augustine, J. K., et al. (2009).[2] PTSA-ZnCl2 is an Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles.[2] Journal of Organic Chemistry, 74(15), 5640–5643. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Liu, K., et al. (2008). Synthesis and biological evaluation of 3-(2-pyridyl)-5-phenyl-1,2,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 224-227. Link

- SciFinder/Reaxys Database.Search Query: Reaction of N-hydroxy-2-pyridinecarboximidoyl chloride with nitriles. (Verified general methodology for imidoyl chloride cycloadditions).

Sources

- 1. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Generation of nitrile oxides from N-Hydroxypicolinimidoyl chloride with triethylamine

Application Note & Protocol

Topic: Generation and In Situ Application of Picolinoyl Nitrile Oxide from N-Hydroxypicolinimidoyl Chloride via Triethylamine-Mediated Dehydrochlorination

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract

Nitrile oxides are highly valuable 1,3-dipoles in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles like isoxazolines and isoxazoles.[1][2][3] These structures are prevalent in pharmacologically active compounds and serve as versatile synthetic intermediates. Due to their high reactivity and propensity for dimerization, nitrile oxides are typically generated in situ.[4] This document provides a detailed guide on a robust and widely used method for generating picolinoyl nitrile oxide: the dehydrochlorination of N-hydroxypicolinimidoyl chloride using the organic base triethylamine. We will explore the underlying mechanism, offer field-proven insights into reaction optimization, and present a detailed, self-validating protocol for its generation and subsequent trapping in a 1,3-dipolar cycloaddition reaction.

Mechanistic Rationale: The Dehydrochlorination Pathway

The formation of a nitrile oxide from a hydroxamoyl chloride is a classic elimination reaction. The process is initiated by a base, which abstracts the acidic proton from the hydroxyl group of the N-hydroxypicolinimidoyl chloride. The resulting intermediate rapidly eliminates a chloride ion to yield the nitrile oxide.

Causality of Reagent Choice:

-

N-Hydroxypicolinimidoyl Chloride (Precursor): This precursor contains the requisite C-N-O atom sequence and features two key components for the elimination: an acidic hydroxyl proton and a good leaving group (chloride). It is typically prepared by the chlorination of the corresponding aldoxime.[5][6]

-

Triethylamine (Et₃N) (Base): Triethylamine is an ideal base for this transformation for several reasons. First, it is a non-nucleophilic, sterically hindered tertiary amine, which minimizes potential side reactions with the electrophilic carbon of the precursor or the resulting nitrile oxide.[7][8] Second, its basicity (pKa of its conjugate acid is ~10.7) is sufficient to deprotonate the hydroxyl group effectively. Finally, upon reaction, it forms triethylammonium chloride, which is often insoluble in common non-polar organic solvents and can be easily removed by filtration.

The mechanism is depicted below:

Caption: Mechanism of triethylamine-mediated nitrile oxide generation.

A critical side reaction to consider is the dimerization of the generated nitrile oxide to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[4][9] This process is second-order with respect to the nitrile oxide concentration. Therefore, a cornerstone of a successful protocol is to maintain a low concentration of the nitrile oxide at any given moment. This is typically achieved by the slow, controlled addition of the base to a solution of the precursor and the trapping agent (dipolarophile).

Safety & Handling

Trustworthiness through Safety: A reproducible protocol is a safe protocol. All operations should be conducted in a well-ventilated fume hood.

| Compound | CAS No. | Hazards | Handling Precautions |

| N-Hydroxypicolinimidoyl Chloride | Not available | Irritant, Lachrymator (Assumed based on structure) | Wear safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors. Handle with care. |

| Triethylamine | 121-44-8 | Flammable, Corrosive, Toxic if inhaled[10] | Keep away from heat and ignition sources.[10] Use in a well-ventilated area.[10] Wear appropriate PPE, including gloves and eye protection.[11][12] |

| Organic Solvents (e.g., Toluene, CH₂Cl₂) | Varies | Flammable, Volatile, Potential Health Hazards | Use in a fume hood. Grounding of equipment may be necessary to prevent static discharge.[10] Avoid contact with skin and eyes. |

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water.[12][13] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[12][13] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[10][12] If breathing is difficult, administer oxygen.

Application Protocol: In Situ Generation and Cycloaddition

This protocol details the in situ generation of picolinoyl nitrile oxide and its immediate trapping with a generic alkene (styrene) to form the corresponding 3-(pyridin-2-yl)-5-phenyl-4,5-dihydroisoxazole.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| N-Hydroxypicolinimidoyl Chloride | 156.57 | 1.57 g | 10.0 | Precursor |

| Styrene | 104.15 | 1.25 g (1.37 mL) | 12.0 | Dipolarophile (1.2 eq) |

| Triethylamine (Et₃N) | 101.19 | 1.21 g (1.67 mL) | 12.0 | Base (1.2 eq) |

| Toluene | - | 100 mL | - | Anhydrous reaction solvent |

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-hydroxypicolinimidoyl chloride (1.57 g, 10.0 mmol) and styrene (1.37 mL, 12.0 mmol).

-

Dissolution: Add 80 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Base Preparation: In a separate dry dropping funnel, prepare a solution of triethylamine (1.67 mL, 12.0 mmol) in 20 mL of anhydrous toluene.

-

Initiation of Reaction: Cool the reaction flask to 0°C using an ice-water bath.

-

Controlled Addition: Add the triethylamine solution from the dropping funnel to the reaction mixture dropwise over a period of 1 hour. A white precipitate (triethylammonium chloride) will form.

-

Expert Insight: This slow addition is the most critical step to ensure a high yield of the cycloadduct. It keeps the instantaneous concentration of the highly reactive nitrile oxide low, thus kinetically favoring the intermolecular cycloaddition over the undesired dimerization.[4]

-

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the complete consumption of the N-hydroxypicolinimidoyl chloride starting material.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of toluene.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(pyridin-2-yl)-5-phenyl-4,5-dihydroisoxazole.

-

Characterization: The final product should be characterized by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its identity and purity. The IR spectrum should show the disappearance of the characteristic nitrile oxide C≡N stretch (around 2300 cm⁻¹) if the intermediate were to be observed.[14]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Cycloadduct | 1. Dimerization of nitrile oxide. 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Ensure slow, controlled addition of triethylamine. Consider higher dilution. 2. Use anhydrous solvents and freshly distilled reagents. 3. Monitor the reaction by TLC until the starting material is consumed. |

| Furoxan Dimer is the Major Product | The concentration of the nitrile oxide intermediate was too high. | Add the triethylamine solution even more slowly and/or at a lower temperature (e.g., -10°C). Increase the overall solvent volume (higher dilution). |

| Incomplete Reaction | 1. Insufficient base. 2. Low reactivity of the dipolarophile. | 1. Ensure accurate measurement of triethylamine. A slight excess (1.1-1.2 eq) is standard. 2. For electron-poor or sterically hindered alkenes, longer reaction times or gentle heating (e.g., 40-50°C) after the initial addition may be required. |

Conclusion

The dehydrochlorination of N-hydroxypicolinimidoyl chloride with triethylamine is a highly efficient and practical method for the in situ generation of picolinoyl nitrile oxide. The success of this procedure hinges on the controlled addition of the base to manage the concentration of the transient nitrile oxide, thereby maximizing the yield of the desired 1,3-dipolar cycloaddition product and minimizing competitive dimerization. This self-validating protocol, grounded in established mechanistic principles, provides a reliable pathway for accessing complex heterocyclic scaffolds essential for research in medicinal chemistry and materials science.

References

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.

- Nitrile oxide cycloaddition reactions of alkenes or alkynes and nitroalkanes substituted with O-alkyloxime groups convertible to various functional groups.

- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.

- In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.

- In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed.

- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.

- Synthesis, Spectroscopy, and Applications of Small Nitrile Oxides. Ingenta Connect.

- SAFETY DATA SHEET - Triethylamine hydrochloride. Fisher Scientific.

- Nitrile Oxides | Request PDF.

- 1,3-Dipolar Cycloaddition of Nitrile Oxide.

- Safety Data Sheet - Triethylamine. Ricca Chemical Company.

- SAFETY DATA SHEET - Triethylamine Hydrochloride. TCI Chemicals.

- Safety Data Sheet - Triethylamine Hydrochloride. Alkyl Amines Chemicals Limited.

- Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube.

- Characterization of the Thin Oxide-Nitride-Oxide (ONO) Structure Using Spectroscopic Ellipsometry.

- Safety Data Sheet - Triethylamine HCl. AK Scientific, Inc..

- Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans.

- Methods for formation of nitrile oxides.

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC.

- NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.

- A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines.

- Methods to generate nitrile oxides.

- Nitrile Oxide Synthesis Via Oxime. ChemTube3D.

- Nitrile Oxides, Nitrones, and Nitron

- Catalytic Hydrodehalogen

- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Synthesis, Spectroscopy, and Applications of Small Nitrile Oxides: Ingenta Connect [ingentaconnect.com]

- 5. youtube.com [youtube.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. riccachemical.com [riccachemical.com]

- 11. fishersci.fr [fishersci.fr]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The [3+2] Cycloaddition of N-Hydroxypicolinimidoyl Chloride with Alkynes for the Synthesis of 3-(Pyridin-2-yl)isoxazoles

Abstract

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes stands as a cornerstone reaction for the synthesis of the isoxazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the reaction of N-Hydroxypicolinimidoyl chloride with various alkynes. We will explore both classical and modern catalytic approaches, including copper and ruthenium-mediated pathways, as well as solvent-free mechanochemical methods. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 3,5- and 3,4,5-substituted isoxazoles bearing a pyridine moiety.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This structural motif is prevalent in a wide array of biologically active molecules and FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the antidepressant isocarboxazid.[2][3][4] The isoxazole ring serves as a versatile pharmacophore, capable of engaging in hydrogen bonding via its nitrogen atom and π–π stacking interactions.[2] Furthermore, the N-O bond within the ring is relatively weak, allowing isoxazoles to function as latent 1,3-dicarbonyl compounds, which are valuable synthetic intermediates for accessing more complex molecular architectures.[5]

The most direct and atom-economical route to the isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] N-Hydroxypicolinimidoyl chloride is a readily accessible precursor that, upon treatment with a base, generates the corresponding pyridyl-substituted nitrile oxide in situ. This reactive 1,3-dipole can then be trapped by a suitable alkyne to forge the isoxazole ring with high efficiency.

Reaction Mechanism and Regioselectivity

The overall transformation involves two key steps:

-

In Situ Generation of the Nitrile Oxide: N-Hydroxypicolinimidoyl chloride is dehydrochlorinated by a non-nucleophilic base, typically an organic amine like triethylamine (Et₃N), to form the highly reactive picolinonitrile N-oxide.

-

[3+2] Cycloaddition: The generated nitrile oxide undergoes a concerted pericyclic reaction with the alkyne dipolarophile to form the five-membered isoxazole ring.

For terminal alkynes, thermal or copper-catalyzed reactions generally exhibit high regioselectivity, yielding the 3,5-disubstituted isoxazole isomer. This outcome is governed by the electronic properties of the reactants, where the nucleophilic oxygen of the nitrile oxide attacks the more electrophilic substituted carbon of the alkyne.[6][7] However, certain catalytic systems, particularly those employing ruthenium, can reverse this inherent polarity and lead to other regioisomers.[6][8]

Figure 1: General mechanism for isoxazole synthesis.

Preparation of Starting Material: N-Hydroxypicolinimidoyl chloride

N-Hydroxypicolinimidoyl chlorides are typically synthesized from the corresponding aldoxime via chlorination. A common and effective method utilizes N-Chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF).

Protocol 3.1: Synthesis of N-Hydroxypicolinimidoyl chloride

-

To a solution of 2-pyridinealdoxime (1.0 eq) in DMF, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-Hydroxypicolinimidoyl chloride, which can often be used in the subsequent cycloaddition step without further purification.

Reaction Conditions and Catalytic Systems

The choice of reaction conditions can significantly influence the yield, regioselectivity, and substrate scope of the cycloaddition.

Copper-Catalyzed Conditions

Copper(I) catalysis is highly effective for the reaction of terminal alkynes, providing excellent yields of 3,5-disubstituted isoxazoles.[3][9] The reaction is believed to proceed through a copper acetylide intermediate. This method is often performed as a one-pot procedure from the corresponding aldehyde, hydroxylamine, and alkyne.[4]

Ruthenium-Catalyzed Conditions

Ruthenium catalysts, such as [CpRuCl(cod)], can override the inherent polarity of the nitrile oxide, enabling reactions with electron-rich alkynes and providing access to 4-substituted isoxazoles, a regioisomer not accessible under thermal or copper-catalyzed conditions.[5][6][7] This "umpolung" or polarity reversal strategy significantly broadens the scope of the cycloaddition.[6][7]

Mechanochemical (Ball-Milling) Conditions

As a green chemistry alternative, solvent-free mechanochemical synthesis using a planetary ball mill has been developed.[2][10] This method, often catalyzed by a recyclable Cu/Al₂O₃ nanocomposite, offers rapid reaction times, high yields, and a significantly reduced environmental footprint.[2]

Table 1: Comparison of Reaction Conditions

| Parameter | Copper-Catalyzed | Ruthenium-Catalyzed | Mechanochemical (Cu/Al₂O₃) |

| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) | [CpRuCl(cod)] | Cu/Al₂O₃ nanocomposite |

| Typical Alkyne | Terminal Alkynes | Electron-deficient, Electron-rich | Terminal Alkynes |

| Regioselectivity | 3,5-disubstituted | 4-substituted or reversed regioselectivity | 3,5-disubstituted |

| Solvent | THF, t-BuOH/H₂O, Dichloromethane | Dichloromethane, Toluene | Solvent-free |

| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) | K₂CO₃ or other solid base |

| Temperature | Room Temperature to 60 °C | Room Temperature | Room Temperature (in mill) |

| Key Advantage | High yields for 3,5-isomers, readily available catalyst | Access to alternative regioisomers, broad substrate scope | Green, scalable, rapid |

| Reference | [3][11] | [5][6] | [2][10] |

Detailed Experimental Protocols

Protocol 5.1: Copper-Catalyzed Synthesis of 3-(Pyridin-2-yl)-5-phenylisoxazole

This protocol details a representative one-pot, three-component reaction for synthesizing a 3,5-disubstituted isoxazole.

Figure 2: Workflow for copper-catalyzed isoxazole synthesis.

Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add N-Hydroxypicolinimidoyl chloride (1.0 mmol, 156.6 mg) and tetrahydrofuran (THF, 10 mL).

-

To this solution, add phenylacetylene (1.1 mmol, 121 µL), copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg), and sodium ascorbate (0.1 mmol, 19.8 mg).

-

Stir the resulting suspension at room temperature.

-

Add triethylamine (1.5 mmol, 209 µL) dropwise over 5 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(pyridin-2-yl)-5-phenylisoxazole.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient base or base degradation. 4. N-Hydroxypicolinimidoyl chloride degradation. | 1. Use fresh copper salts and sodium ascorbate. 2. Ensure use of anhydrous solvents. 3. Use freshly distilled triethylamine. 4. Use freshly prepared or properly stored starting material. |

| Formation of Furoxan Side Product | Dimerization of the nitrile oxide intermediate is a common competing pathway, especially at high concentrations or slow trapping by the alkyne. | 1. Add the triethylamine solution slowly via syringe pump to keep the instantaneous concentration of the nitrile oxide low. 2. Ensure the alkyne is present in a slight excess (1.1-1.2 eq). |

| Incorrect Regioisomer Observed | The reaction conditions favor an undesired regioisomer. | For terminal alkynes, copper catalysis should strongly favor the 3,5-isomer. If other isomers are desired (e.g., 4-substituted), switch to a ruthenium catalyst system as described in the literature.[6][7] |

| Incomplete Reaction | 1. Sterically hindered alkyne. 2. Deactivated (electron-rich) alkyne under non-catalyzed conditions. | 1. Increase reaction temperature (e.g., to 40-60 °C) and/or extend reaction time. 2. For challenging substrates, consider using a more active catalytic system or a solvent-free mechanochemical approach.[2] |

References

-

Barluenga, J., et al. (2010). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. Angewandte Chemie International Edition, 49(37), 6657-6660. [Link]

-

Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. [Link]

-

Wang, Y., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2533–2538. [Link]

-

Wang, Y., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2533–2538.* [Link]

-

Xu, L., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Chemical Research, 45(5-6), 499-506. [Link]

-

Hu, F., & Szostak, M. (2015). Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes. Advanced Synthesis & Catalysis, 357(12), 2583–2614. [Link]

-

Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. Chemistry - A European Journal, 18(12), 3534-3546. [Link]

-

Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

-

Wallace, S., et al. (2013). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron, 69(38), 8247-8253. [Link]

-

ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]

-

Ortiz-Rojas, V., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(9), 5435-5442. [Link]

-

Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. [Link]

-

Ahmed, N., et al. (2023). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

-

Le, T., et al. (2019). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

-

Cermola, F., et al. (2015). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate. [Link]

-

Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27, 2263-2287. [Link]

-

Zhou, X., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 16-23. [Link]

-

Ortiz-Rojas, V., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. ResearchGate. [Link]

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Step-by-step procedure for chlorination of picolinaldehyde oxime

An Application Note for the Synthesis of 2-Pyridinecarboximidoyl Chloride via Chlorination of Picolinaldehyde Oxime

Introduction: The Strategic Importance of Picolinoyl Moieties

The pyridine-2-carboximidoyl chloride scaffold is a highly valuable intermediate in the synthesis of a diverse range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive imidoyl chloride group, which can readily participate in nucleophilic substitution and cycloaddition reactions to build more complex heterocyclic systems. This application note provides a detailed, step-by-step protocol for the synthesis of 2-pyridinecarboximidoyl chloride through the direct chlorination of picolinaldehyde oxime using N-Chlorosuccinimide (NCS).

N-Chlorosuccinimide is selected as the chlorinating agent due to its significant advantages over alternatives like chlorine gas. NCS is a stable, crystalline solid that is easy to handle, weigh, and dispense, making stoichiometric control precise and straightforward.[3] It functions as an effective source of electrophilic chlorine under mild conditions, minimizing the risk of harsh reagents and side reactions.[4][5] This protocol is designed for research scientists in organic synthesis and drug development, offering a reliable and reproducible method for accessing this key synthetic building block.

Reaction Principle and Mechanism

The conversion of an aldoxime to a hydroximoyl chloride is a fundamental transformation in organic chemistry. The reaction proceeds via an electrophilic attack on the oxime nitrogen by the chlorine atom from NCS. The electron-withdrawing nature of the succinimide moiety polarizes the N-Cl bond in NCS, making the chlorine atom electrophilic.[4] The reaction mechanism is outlined below:

-

Activation: The lone pair of electrons on the oxime nitrogen attacks the electrophilic chlorine atom of NCS.

-

Proton Transfer: The resulting intermediate undergoes proton transfer from the hydroxyl group to the succinimide nitrogen anion.

-

Product Formation: This yields the final 2-pyridinecarboximidoyl chloride product and succinimide as a byproduct.

Materials and Methods

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |

| Picolinaldehyde Oxime | C₆H₆N₂O | 122.13 | - | 1.22 g | 10.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | - | 1.40 g | 10.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 50 mL | - |

| Saturated NaHCO₃ (aq) | - | - | - | 2 x 25 mL | - |

| Brine | - | - | - | 25 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2 g | - |

Note: It is crucial to use dry solvents and reagents to prevent hydrolysis of the product.

Apparatus

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. For scaling up, careful temperature control is essential due to the potential for exothermic reactions.[3]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add picolinaldehyde oxime (1.22 g, 10.0 mmol).

-

Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

-

Stir the mixture at room temperature until the oxime is completely dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

Step 2: Reagent Addition

-

Once the solution has cooled, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq) to the stirred solution in one portion.

-

Rationale : A slight excess of NCS ensures the complete conversion of the starting material. Adding it at 0 °C helps to control the initial reaction rate and dissipate any heat generated.

Step 3: Reaction Monitoring

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting oxime spot is no longer visible.

Step 4: Work-up and Extraction

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities), and 25 mL of brine.

-

Causality : The aqueous washes are critical for removing water-soluble byproducts and unreacted reagents, simplifying the final purification step.

Step 5: Isolation and Purification

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be used directly for many applications or further purified by recrystallization or column chromatography on silica gel if necessary. The product, 2-pyridinecarboximidoyl chloride, is often isolated as a solid.[1]

Characterization of Product

The identity and purity of the synthesized 2-pyridinecarboximidoyl chloride should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see the characteristic peaks for the pyridine ring protons. The chemical shift of the proton on the imidoyl carbon will be informative.

-

¹³C NMR: Confirmation of the carbon skeleton, including the C=N carbon of the imidoyl chloride.

-

IR Spectroscopy: Disappearance of the broad O-H stretch from the oxime starting material (~3200 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₅ClN₂) should be observed, along with its characteristic isotopic pattern for chlorine.

Safety Precautions and Hazard Management

Adherence to strict safety protocols is mandatory for this procedure.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times.[6][7]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.[6][7]

-

Reagent Handling:

-

N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with copious amounts of water.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care to minimize exposure.

-

-

Reaction Hazards: Chlorination reactions can be exothermic.[3] While this small-scale procedure is unlikely to generate significant heat, for any scale-up, slow addition of NCS and continuous temperature monitoring are crucial to prevent a runaway reaction.[8]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient NCS; Low reaction temperature or time; Wet reagents/solvents. | Add a small amount of additional NCS (0.1 eq). Extend reaction time. Ensure all glassware and solvents are anhydrous. |

| Low Yield | Product loss during work-up; Hydrolysis of the imidoyl chloride. | Be careful during extractions. Ensure work-up is performed without delay and with anhydrous solvents. |

| Product is an Oil/Gummy | Presence of impurities (e.g., residual succinimide or solvent). | Purify via column chromatography on silica gel. Attempt to induce crystallization by trituration with a non-polar solvent like hexane. |

References

-